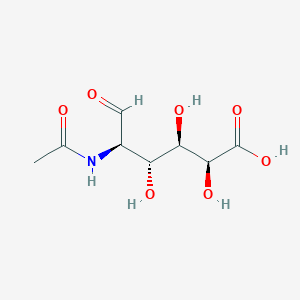

(2S,3R,4R,5R)-5-Acetamido-2,3,4-trihydroxy-6-oxohexansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-2-deoxy-D-galacturonic Acid is a product for proteomics research . It has a molecular formula of C8H13NO7 and a molecular weight of 235.19 . It is a component of O-antigens of Pseudomonas aeruginosa .

Synthesis Analysis

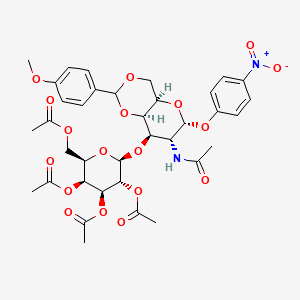

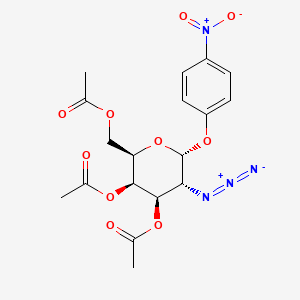

The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid is quite challenging due to the presence of a 2,3-branch L-rhamnose moiety and a α-linked 2-acetamido-2-deoxy-D-galacturonic acid moiety . The branched trisaccharide portion was synthesized applying regioselective glycosylation of L-rhamnosyl diol moiety .Molecular Structure Analysis

The molecular structure of 2-Acetamido-2-deoxy-D-galacturonic Acid is characterized by a molecular formula of C8H13NO7 and a monoisotopic mass of 235.069199 Da .Chemical Reactions Analysis

Depolymerases of bacteriophages have been identified as specific glycosidases that cleave the CPS of A. baumannii strains by the hydrolytic mechanism . The gp54 depolymerase from bacteriophage AP22 was characterized as a polysaccharide lyase that cleaves the CPS of A. baumannii strain 1053 by β-elimination at hexuronic acid (ManNAcA) residues .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetamido-2-deoxy-D-galacturonic Acid include a density of 1.6±0.1 g/cm3, boiling point of 679.2±55.0 °C at 760 mmHg, vapour pressure of 0.0±4.8 mmHg at 25°C, enthalpy of vaporization of 114.0±6.0 kJ/mol, flash point of 364.5±31.5 °C, index of refraction of 1.592, molar refractivity of 48.7±0.4 cm3, and a molar volume of 143.9±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen Gewebeaufbau und Regeneration

2-Acetamido-2-deoxy-D-galacturonsäure (starbld0002799) hat potenzielle Anwendungen in der Gewebeaufbau, insbesondere in der Orthopädie zur Knochenregeneration und Knorpelreparatur. Seine strukturelle Ähnlichkeit mit Bestandteilen von Chitosan macht es nützlich für die Herstellung von Gerüsten, die das Zellwachstum und die Gewebsreparatur fördern .

Pharmazeutische Industrie Arzneimittelsynthese

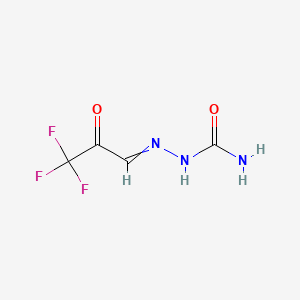

Diese Verbindung wird aufgrund ihrer strukturellen Eigenschaften bei der Synthese verschiedener Arzneimittel verwendet. So kann es beispielsweise zur Herstellung von Sulfonylhydrazonen verwendet werden, die potenzielle therapeutische Anwendungen haben .

Nahrungsergänzungsmittel Diätetische Ergänzungsmittel

Der süße Geschmack von 2-Acetamido-2-deoxy-D-galacturonsäure-Derivaten macht sie für die Verwendung in Nahrungsergänzungsmitteln geeignet, insbesondere bei Erkrankungen wie Arthrose und entzündlichen Darmerkrankungen .

Biotechnologie Mikrobieller Katabolismus

In der biotechnologischen Forschung wird diese Verbindung auf ihre Rolle im mikrobiellen Katabolismus untersucht, wo bestimmte Enzyme sie abbauen können und Einblicke in die Energieproduktion und Stoffwechselwege in Mikroorganismen liefern .

Glykowissenschaft Oligosaccharidsynthese

Die Verbindung ist ein integraler Bestandteil der Synthese von Oligosacchariden, die für die Untersuchung der Zellsignalisierung und -kommunikation sowie für die Entwicklung neuer Behandlungen für bakterielle Infektionen von entscheidender Bedeutung sind .

Analytische Chemie Strukturanalyse

Aufgrund seiner einzigartigen Eigenschaften wird 2-Acetamido-2-deoxy-D-galacturonsäure in der analytischen Chemie zur Strukturanalyse komplexer Polysaccharide mittels Techniken wie NMR-Spektroskopie verwendet .

Enzymologie Substrat-gestützte Katalyse

Es dient als Substrat für Enzyme wie OGA und HexA/HexB, die substratgestützte katalytische Mechanismen verwenden. Dies ist wichtig für das Verständnis der Enzymfunktion und das Design von Enzyminhibitoren .

Immunologie Antigenische Determinanten

Diese Verbindung kann Teil von antigenen Determinanten auf Krankheitserregern sein, was sie für die Impfstoffentwicklung und das Verständnis von Wirt-Pathogen-Interaktionen relevant macht .

Wirkmechanismus

Target of Action

It is known to be a component of o-antigens derived fromPseudomonas aeruginosa .

Mode of Action

It is known to be involved in the structure of o-antigens, which are components of the outer membrane of bacteria and play a crucial role in bacterial virulence .

Biochemical Pathways

Given its role as a component of o-antigens, it can be inferred that it plays a part in the biosynthesis and function of these antigens, which are crucial for bacterial survival and virulence .

Result of Action

Given its role as a component of o-antigens, it can be inferred that it contributes to the structural integrity and function of these antigens, thereby influencing bacterial survival and virulence .

Action Environment

It is known that the function of o-antigens, of which this compound is a component, can be influenced by various environmental factors, including temperature, ph, and the presence of other microbial species .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZJOSNNICZJE-WNJXEPBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial polysaccharides?

A1: 2-Acetamido-2-deoxy-D-galacturonic Acid (D-GalNAcA) is a key building block in the O-antigenic polysaccharides (O-PS) of various Gram-negative bacteria. These O-PS are often part of the lipopolysaccharide (LPS) molecules that reside on the outer membrane of these bacteria. [, , , , , , , ] The O-PS play a crucial role in bacterial virulence and host immune responses. [, , ] Variations in the structure and composition of these O-PS contribute to the serological diversity observed among different bacterial strains. [, , ]

Q2: Can you provide examples of bacterial species where 2-Acetamido-2-deoxy-D-galacturonic Acid is found in their lipopolysaccharides?

A2: Research shows the presence of D-GalNAcA in the LPS of several bacteria, including:

- Acinetobacter baumannii: Specifically, serogroup O5 [] and the K17 capsular polysaccharide of isolate G7. []

- Pseudomonas fluorescens: Particularly in strain IMV 247 (biovar II). [, ]

- Yersinia enterocolitica: Found in serotypes O:28, O:11,23, and O:11,24. [, ]

- Escherichia coli: Identified in serotype O:98. []

- Vibrio cholerae: Present in serotype O9. []

- Acinetobacter haemolyticus: Found in the reference strain ATCC 17906. []

- Aeromonas salmonicida: Specifically in strain 80204-1, where it is found in both the capsular polysaccharide and the LPS O-chain. []

Q3: How does the presence of 2-Acetamido-2-deoxy-D-galacturonic Acid influence the structure of bacterial polysaccharides?

A3: D-GalNAcA contributes to structural diversity within bacterial polysaccharides. It can be found as a branching point for other sugar residues or integrated directly within the linear backbone of the polysaccharide chain. [, , , ] For instance, in Acinetobacter baumannii O5, D-GalNAcA acts as a branching point within a tetrasaccharide repeating unit. [] Conversely, in Yersinia enterocolitica serotypes O:11,23 and O:11,24, and Escherichia coli O:98, D-GalNAcA is part of a linear tetrasaccharide repeat. []

Q4: Beyond its structural role, are there other notable features of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial lipopolysaccharides?

A4: Yes, in some bacteria, D-GalNAcA can undergo modifications that further diversify the LPS structure. For example, in Yersinia enterocolitica O:11,23, the D-GalNAcA residues are specifically acetylated at the O-3 position. [] In Aeromonas salmonicida strain 80204-1, a portion of D-GalNAcA exists in an amide form, specifically amidated with N-acetyl-L-alanyl. [] These modifications can impact the serological properties of the bacteria and their interaction with the host immune system.

Q5: What analytical techniques are commonly used to study 2-Acetamido-2-deoxy-D-galacturonic Acid within bacterial polysaccharides?

A5: Researchers employ various methods to characterize D-GalNAcA and its role in bacterial polysaccharides. Some common techniques include:

- Composition Analysis: This helps identify and quantify the different sugar components present in the polysaccharide. [, , , ]

- Methylation Analysis: This technique reveals the glycosidic linkages between sugar units, providing insights into the polysaccharide's backbone structure. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the detailed structure and conformation of the polysaccharide, including the position of D-GalNAcA and any modifications it may have. [, , , , ]

- Chemical Degradations: Methods like Smith degradation can selectively break down the polysaccharide, aiding in the identification of specific structural features and the arrangement of sugar residues, including D-GalNAcA. []

- Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS): This high-resolution technique allows for the analysis of polysaccharide fragments, providing information about their mass and composition. This is particularly useful for identifying modifications like amidation of D-GalNAcA. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)